molecular formula C20H16N4O3S2 B2888826 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide CAS No. 1209659-21-1

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2888826
CAS No.: 1209659-21-1
M. Wt: 424.49
InChI Key: DMEHYERNYWFYHQ-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure. The unique arrangement of these atoms within the benzofuran, thiazolo[3,2-b][1,2,4]triazole, and thiophene rings imparts distinctive chemical and biological properties to the compound.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of biological targets, suggesting that our compound may also have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . The compound’s interaction with its targets could lead to a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the known effects of thiazole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The thiazolo[3,2-b][1,2,4]triazole moiety is then synthesized separately and coupled with the benzofuran derivative through a series of condensation and cyclization reactions. The final step involves the attachment of the thiophene ring to the thiazolo[3,2-b][1,2,4]triazole unit, followed by the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening techniques to optimize reaction conditions and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies and trials are conducted to evaluate its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in fields such as electronics, materials science, and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide include other heterocyclic compounds with benzofuran, thiazolo[3,2-b][1,2,4]triazole, or thiophene moieties. Examples include:

  • 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxylate
  • 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-methoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-26-14-5-2-4-12-10-15(27-17(12)14)19(25)21-8-7-13-11-29-20-22-18(23-24(13)20)16-6-3-9-28-16/h2-6,9-11H,7-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHYERNYWFYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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